molecular formula C14H15N3O3S B1663264 N-(6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide CAS No. 312747-21-0

N-(6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

Cat. No. B1663264
M. Wt: 305.35 g/mol
InChI Key: VMAKFFKOZSLHDW-UHFFFAOYSA-N
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Description

N-(6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide, commonly known as NBCC, is a chemical compound that has been of great interest to scientists due to its potential applications in various fields.

Scientific Research Applications

Antitumor Potential

N-(6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide and its derivatives have demonstrated significant potential in antitumor applications. A study by Yoshida et al. (2005) highlighted the synthesis and evaluation of benzothiazole derivatives, including similar compounds, for their potent antitumor properties. These compounds exhibited selective cytotoxicity against tumorigenic cell lines and showed significant in vivo inhibitory effects on tumor growth (Yoshida et al., 2005). Similarly, a study by Nam et al. (2010) synthesized a series of benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, and evaluated them for cytotoxic and antimicrobial activities. These compounds showed significant cytotoxicity against various cancer cell lines (Nam et al., 2010).

Antimicrobial and Antiparasitic Properties

Delmas et al. (2002) investigated 6-nitro- and 6-amino-benzothiazoles for their antiparasitic properties against Leishmania infantum and Trichomonas vaginalis. These compounds demonstrated interesting antiproliferative activities towards parasites (Delmas et al., 2002). Additionally, Makwana and Baldaniya (2016) synthesized and characterized novel benzothiazole derivatives for their antibacterial activity, demonstrating enhanced activities against both gram-positive and gram-negative bacteria (Makwana & Baldaniya, 2016).

Chemical Transformations and Structural Studies

El’chaninov et al. (2018) conducted a study focusing on the synthesis and transformations of benzothiazole-related compounds, providing valuable insights into the chemical properties and potential applications of such molecules (El’chaninov et al., 2018). Mahmood et al. (2021) synthesized nitrogen-comprising heterocyclic compounds, including derivatives of 4-chloro-6-nitro-2-amino-1,3-benzothiazole, which have therapeutic potential (Mahmood et al., 2021).

Psychotropic, Anti-Inflammatory, and Other Biological Activities

Zablotskaya et al. (2013) synthesized new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, which were active in psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro screening. These compounds revealed sedative action, high anti-inflammatory activity, and selective cytotoxic effects concerning tumor cell lines (Zablotskaya et al., 2013).

properties

IUPAC Name

N-(6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c18-13(9-4-2-1-3-5-9)16-14-15-11-7-6-10(17(19)20)8-12(11)21-14/h6-9H,1-5H2,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAKFFKOZSLHDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353402
Record name Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

CAS RN

312747-21-0
Record name Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 312747-21-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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